Iminobis(2-methylpropyl)-lambda6-sulfanone
Description
Iminobis(2-methylpropyl)-lambda6-sulfanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an iminobis group, which is bonded to two 2-methylpropyl groups and a lambda6-sulfanone moiety. The compound’s distinct structure makes it a subject of interest in both academic and industrial research.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3,7-dimethyl-1,5-thiazocane 1-oxide |
InChI |
InChI=1S/C8H17NOS/c1-7-3-9-4-8(2)6-11(10)5-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
INYVQUWQXWXPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(CS(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 2-methylpropylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of a metal catalyst to facilitate the formation of the iminobis linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Iminobis(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone moiety to sulfides.
Substitution: The iminobis group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Iminobis(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Iminobis(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes can lead to the inhibition of metabolic processes in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Iminobis(2-methylpropyl)-lambda6-sulfoxide
- Iminobis(2-methylpropyl)-lambda6-sulfone
- Iminobis(2-methylpropyl)-lambda6-thiol
Uniqueness
Compared to its analogs, Iminobis(2-methylpropyl)-lambda6-sulfanone exhibits unique reactivity and stability due to the presence of the sulfanone moiety. This makes it particularly valuable in applications requiring robust chemical properties and specific reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
